

Uniroid: A Preliminary Report on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Uniroid*

Cat. No.: *B1168411*

[Get Quote](#)

Abstract: This document provides a preliminary overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **Uniroid**, a novel, non-steroidal, selective androgen receptor modulator (SARM). The data presented herein are derived from in vitro assays and preclinical studies in rodent and non-human primate models, as well as initial Phase I clinical evaluations. This report is intended for internal research and development purposes to guide further clinical investigation of **Uniroid** for the potential treatment of age-related sarcopenia.

Pharmacokinetic Profile

The pharmacokinetic properties of **Uniroid** have been characterized following single and multiple-dose administrations in various species. The compound exhibits favorable oral bioavailability and a half-life supportive of once-daily dosing.

Preclinical Pharmacokinetics

Uniroid was administered as a single oral gavage to Sprague-Dawley rats and Cynomolgus monkeys. Plasma concentrations were determined at various time points using validated LC-MS/MS methods.

Table 1: Single-Dose Pharmacokinetic Parameters of **Uniroid** in Preclinical Species

Parameter	Sprague-Dawley Rats (10 mg/kg)	Cynomolgus Monkeys (5 mg/kg)
Cmax (ng/mL)	1250 ± 210	850 ± 150
Tmax (h)	2.0 ± 0.5	4.0 ± 1.0
AUC ₀₋₂₄ (ng·h/mL)	9800 ± 1200	11500 ± 1800
t _{1/2} (h)	8.5 ± 1.2	12.3 ± 2.5
Bioavailability (%)	85	92

Data are presented as mean ± standard deviation.

Phase I Human Pharmacokinetics

A single-ascending dose study was conducted in healthy adult male volunteers. The following table summarizes the mean pharmacokinetic parameters at a well-tolerated oral dose.

Table 2: Mean Pharmacokinetic Parameters of Uniroid in Humans (20 mg Single Oral Dose)

Parameter	Value
Cmax (ng/mL)	680 ± 130
Tmax (h)	3.5 ± 0.8
AUC _{0-inf} (ng·h/mL)	15400 ± 2500
t _{1/2} (h)	22.5 ± 3.7
CL/F (L/h)	1.3 ± 0.2
Vz/F (L)	41.5 ± 5.9

Data are presented as mean ± standard deviation.

Pharmacodynamic Profile

The pharmacodynamic activity of **Uniroid** was assessed through in vitro receptor binding assays and in vivo preclinical efficacy models.

In Vitro Receptor Binding and Potency

Uniroid's binding affinity for the androgen receptor (AR) and other steroid hormone receptors was determined using competitive radioligand binding assays. Functional potency was assessed in a cell-based reporter gene assay.

Table 3: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC₅₀) of **Uniroid**

Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC ₅₀ , nM)
Androgen Receptor	1.2 ± 0.3	2.5 ± 0.6
Progesterone Receptor	> 10,000	> 10,000
Glucocorticoid Receptor	> 10,000	> 10,000
Estrogen Receptor α	> 10,000	> 10,000

Data are presented as mean ± standard deviation.

In Vivo Pharmacodynamic Effects in an Aged Rat Model

Aged male rats (20 months old) were treated with **Uniroid** (10 mg/kg/day, oral gavage) for 12 weeks. The effects on muscle mass and a bone formation biomarker were assessed.

Table 4: In Vivo Pharmacodynamic Effects of **Uniroid** in Aged Rats

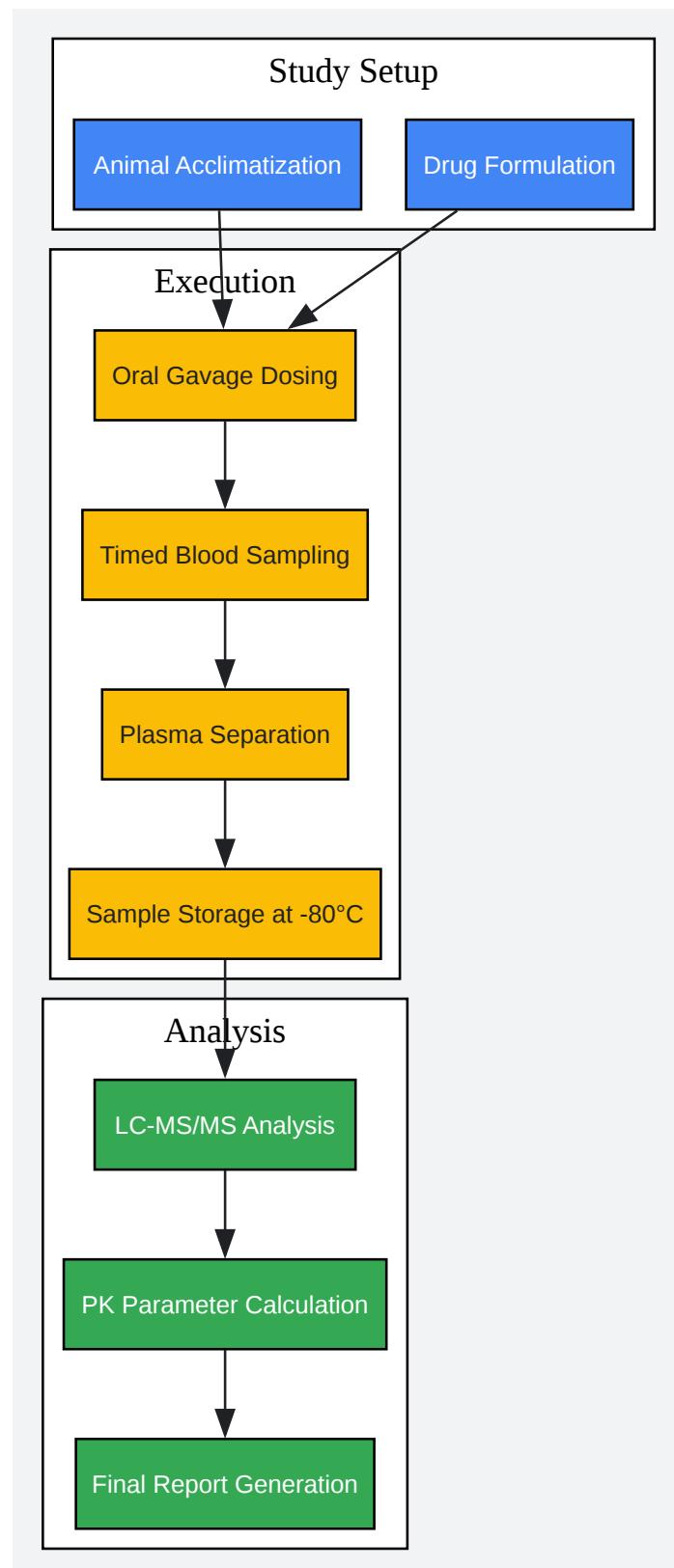
Parameter	Vehicle Control	Uniroid (10 mg/kg)	% Change vs. Control
Levator Ani Muscle Mass (mg)	350 ± 45	560 ± 60	+60%
Prostate Weight (mg)	850 ± 90	875 ± 100	+2.9% (not significant)
Serum Osteocalcin (ng/mL)	25 ± 5	45 ± 8	+80%

Data are presented as mean ± standard deviation.

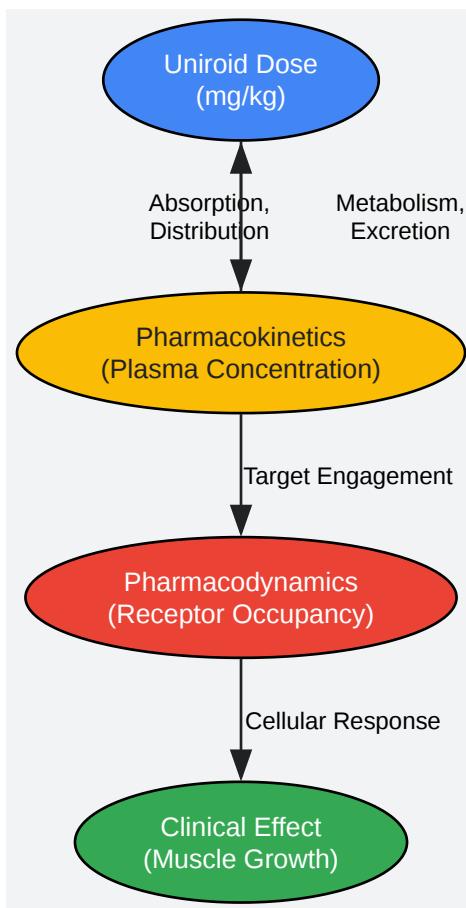
Experimental Protocols

Protocol: Preclinical Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 250-300g.
- Drug Administration: **Uniroid** was formulated in 0.5% methylcellulose and administered as a single 10 mg/kg dose via oral gavage.
- Sample Collection: Blood samples (~200 µL) were collected via the tail vein into EDTA-coated tubes at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of **Uniroid** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.


Protocol: In Vitro Androgen Receptor Binding Assay

- Receptor Source: Human androgen receptor expressed in a mammalian cell line (e.g., CHO cells).


- Radioligand: [³H]-Mibolerone, a high-affinity synthetic androgen.
- Assay Procedure: a. Cell lysates containing the androgen receptor were incubated with a fixed concentration of [³H]-Mibolerone. b. Increasing concentrations of unlabeled **Uniroid** (or a reference compound) were added to compete for binding. c. Non-specific binding was determined in the presence of a saturating concentration of unlabeled dihydrotestosterone.
- Detection: After incubation, bound and free radioligand were separated by vacuum filtration. The filter-bound radioactivity was measured by liquid scintillation counting.
- Data Analysis: The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Caption: **Uniroid**'s mechanism of action via the androgen receptor signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a preclinical pharmacokinetic study.

[Click to download full resolution via product page](#)

Caption: The relationship between **Uniroid**'s pharmacokinetics and pharmacodynamics.

- To cite this document: BenchChem. [Uniroid: A Preliminary Report on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1168411#uniroid-pharmacokinetics-and-pharmacodynamics-preliminary-data\]](https://www.benchchem.com/product/b1168411#uniroid-pharmacokinetics-and-pharmacodynamics-preliminary-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com